molecular formula C17H18O3 B1315202 4'-Methoxy-3-(3-methoxyphenyl)propiophenone CAS No. 75849-20-6

4'-Methoxy-3-(3-methoxyphenyl)propiophenone

Cat. No. B1315202
CAS RN: 75849-20-6
M. Wt: 270.32 g/mol
InChI Key: KLCUWKHPHIOLEZ-UHFFFAOYSA-N
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Description

“4’-Methoxy-3-(3-methoxyphenyl)propiophenone” is an organic compound . It is a derivative of Guaiacol, a precursor to various flavorants .


Synthesis Analysis

The synthesis of this compound can be achieved by the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by a reaction with 3-methoxybenzaldehyde and oxidation of the resulting 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid .


Molecular Structure Analysis

The molecular formula of this compound is C17H18O3 . The InChI code is 1S/C17H18O3/c1-19-15-9-6-13(7-10-15)8-11-17(18)14-4-3-5-16(12-14)20-2/h3-7,9-10,12H,8,11H2,1-2H3 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with C22H38Br2N2Ni2O2S4(2+) *2Br(1-) and sodium tertiary butoxide in toluene at 140°C for 24 hours in an inert atmosphere .


Physical And Chemical Properties Analysis

This compound is a colorless oil . It has a density of 1.1±0.1 g/cm3, a boiling point of 392.4±25.0 °C at 760 mmHg, and a flash point of 175.3±16.7 °C . It also has a molar refractivity of 72.1±0.3 cm3 .

Scientific Research Applications

Heterogeneous Reaction Studies

Research on similar compounds, like coniferyl alcohol, has highlighted their potential atmospheric significance and chemical behaviors. For instance, the heterogeneous reaction of coniferyl alcohol adsorbed on silica particles with NO3 radicals has been studied, indicating insights into wood smoke emissions in the atmosphere and proposing reaction mechanisms based on identified products such as glycolic acid and oxalic acid (Liu, Wen, & Wu, 2017).

Synthesis of Pharmaceutical Intermediates

The synthesis of new pharmaceutical intermediates from methoxyphenyl compounds demonstrates the application in drug discovery and development. For example, the synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid from anisole demonstrates a process involving Friedel-Crafts reaction and hydrolysis (Ma, 2000).

Material Science and Polymer Chemistry

In material science, methoxyphenyl compounds are utilized in synthesizing polyphosphonate derivatives with photosensitive properties. These derivatives are synthesized by polycondensation reactions, indicating applications in developing new materials with specific thermal and photosensitive properties (Kaniappan, Murugavel, & Thangadurai, 2013).

Molecular Docking and Pharmacological Studies

Structural, spectral, and electronic properties of methoxyphenyl-propiophenone compounds have been explored using density functional theory, indicating their potential as kinase inhibitors in pharmacological applications. This includes molecular docking studies with cancer receptors, suggesting a role in drug development (H., Thirumalaikumar, Muthu, Asif, & Irfan, 2021).

Chemical Synthesis and Reaction Mechanism Exploration

The semisynthesis of methoxylated propiophenones from phenylpropenes demonstrates the efficiency of using microwave and ultrasound-assisted methods, offering insights into practical and rapid chemical synthesis techniques (Joshi, Sharma, & Sinha, 2005).

Safety And Hazards

The compound is harmful if swallowed, inhaled, or comes into contact with skin. It may cause respiratory irritation, serious eye irritation, and skin irritation .

properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-5,7-10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCUWKHPHIOLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505623
Record name 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-3-(3-methoxyphenyl)propiophenone

CAS RN

75849-20-6
Record name 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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